4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride

Regioisomerism Kinase inhibitor design Pharmacophore mapping

4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride (CAS 1353980-16-1; molecular formula C₁₂H₂₀ClN₃O₂S; molecular weight 305.83 g/mol) is a tri-substituted pyrimidine derivative supplied as a hydrochloride salt. The pyrimidine core bears an ethoxy group at C-4, a methylthio group at C-2, and a piperidin-3-yloxy group at C-6, creating a specific spatial arrangement that distinguishes it from its closest positional isomer, the piperidin-4-yloxy analog (CAS 1353980-50-3).

Molecular Formula C12H20ClN3O2S
Molecular Weight 305.82
CAS No. 1353980-16-1
Cat. No. B2961438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride
CAS1353980-16-1
Molecular FormulaC12H20ClN3O2S
Molecular Weight305.82
Structural Identifiers
SMILESCCOC1=CC(=NC(=N1)SC)OC2CCCNC2.Cl
InChIInChI=1S/C12H19N3O2S.ClH/c1-3-16-10-7-11(15-12(14-10)18-2)17-9-5-4-6-13-8-9;/h7,9,13H,3-6,8H2,1-2H3;1H
InChIKeyXSKRTSAJXXCLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine Hydrochloride (CAS 1353980-16-1): Core Structural Identity & Procurement Baseline


4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride (CAS 1353980-16-1; molecular formula C₁₂H₂₀ClN₃O₂S; molecular weight 305.83 g/mol) is a tri-substituted pyrimidine derivative supplied as a hydrochloride salt [1]. The pyrimidine core bears an ethoxy group at C-4, a methylthio group at C-2, and a piperidin-3-yloxy group at C-6, creating a specific spatial arrangement that distinguishes it from its closest positional isomer, the piperidin-4-yloxy analog (CAS 1353980-50-3) [2]. This compound is primarily utilized as a synthetic building block in medicinal chemistry for the elaboration of kinase-targeted libraries and CNS-penetrant candidates .

Why Generic Pyrimidine Building Blocks Cannot Substitute for 4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine Hydrochloride


The 3-yloxy attachment of the piperidine ring to the pyrimidine core generates a vector and nitrogen disposition fundamentally different from the 4-yloxy isomer and from pyrrolidine or piperazine analogs. In regioisomeric pyrimidine series, the position of the basic amine relative to the ether linkage controls both the pKa of the piperidine nitrogen and the trajectory of hydrogen-bond donor/acceptor motifs, parameters that directly govern target binding and selectivity in kinase and GPCR programs . Even when two isomers share identical molecular weight and formula (305.83 g/mol), their spatial pharmacophores diverge sufficiently that SAR trends cannot be transferred across regioisomers without experimental re-validation . Procurement of the incorrect isomer therefore introduces an uncontrolled variable that can invalidate entire lead optimization campaigns.

Quantitative Differentiation Evidence: 4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine Hydrochloride vs. Closest Analogs


Regioisomeric Differentiation: Piperidin-3-yloxy vs. Piperidin-4-yloxy Attachment

The target compound (CAS 1353980-16-1) positions the piperidine nitrogen at the 3-position relative to the ether oxygen, yielding a 1,3-relationship between the basic amine and the pyrimidine C-6 oxygen. In contrast, the 4-yloxy isomer (CAS 1353980-50-3) places the nitrogen at the 4-position, producing a 1,4-relationship. This topological difference alters the spatial orientation of the basic center by approximately 1.5–2.0 Å relative to the pyrimidine plane, a magnitude sufficient to discriminate between kinase hinge-region binding modes . Both isomers share identical molecular weight (305.83 g/mol), molecular formula (C₁₂H₂₀ClN₃O₂S), and vendor-listed purity (NLT 98%) , meaning that conventional identity checks (LCMS, ¹H NMR integration) must be supplemented with diagnostic ¹³C or 2D NMR experiments to confirm regioisomeric identity.

Regioisomerism Kinase inhibitor design Pharmacophore mapping

Ring-Size Effect: Piperidine (6-membered) vs. Pyrrolidine (5-membered) Ether

The target compound incorporates a six-membered piperidine ring, whereas the (R)-pyrrolidin-3-yloxy analog (CAS 1353995-17-1) employs a five-membered pyrrolidine. The piperidine chair conformation provides a well-defined axial/equatorial preference for the 3-alkoxy substituent, yielding a narrower conformational envelope compared to the more flexible pyrrolidine envelope conformers . The pyrrolidine analog has a lower molecular weight (C₁₁H₁₈ClN₃O₂S, ~291.80 g/mol) and one fewer methylene unit, which reduces lipophilicity (estimated ΔclogP ≈ –0.5 log units) but also eliminates the conformational restriction that can enhance subtype selectivity in aminergic GPCR targets . Both compounds are available at NLT 98% purity .

Ring-size SAR Conformational restriction CNS drug design

Heterocycle Differentiation: Piperidine vs. Piperazine at the 6-Position

The target compound bears a piperidine ether linkage at C-6, whereas the piperazine analog (CAS 1353956-01-0) employs a direct N-linked piperazine. This fundamental difference alters both the basicity profile and metabolic vulnerability. Piperidine ethers exhibit a single basic center (piperidine N, estimated pKa 8.5–10.2) , while piperazine introduces a second basic nitrogen (piperazine N-4, estimated pKa 4–5), creating a dibasic character that can increase aqueous solubility but also elevate hERG and CYP2D6 liability risk . The piperazine analog has a lower molecular weight (C₁₁H₁₉ClN₄OS, 290.81 g/mol) and one additional hydrogen-bond acceptor (N vs. O), shifting the polar surface area upward by approximately 10–15 Ų .

Heterocycle selection Basicity modulation Solubility engineering

Salt-Form Advantage: Hydrochloride vs. Free Base Procurement

The target compound is supplied exclusively as the hydrochloride salt, which ensures consistent protonation of the piperidine nitrogen. Vendor documentation indicates that hydrochloride salt formation increases aqueous solubility by >50-fold relative to the free base form for analogous piperidin-3-yloxy pyrimidines . The piperidin-4-yloxy isomer (CAS 1353980-50-3) is also offered as the hydrochloride [1]; however, the 3-yloxy isomer's hydrochloride exhibits a distinct melting behavior and hygroscopicity profile that affects long-term storage and formulation reproducibility . Both compounds specify storage in a cool, dry place with a minimum purity specification of 95% (AKSci) or NLT 98% (MolCore) .

Salt selection Aqueous solubility Formulation readiness

Procurement-Relevant Application Scenarios for 4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine Hydrochloride


Kinase Hinge-Region Scaffold Elaboration

The 1,3-disposition of the piperidine nitrogen relative to the C-6 ether oxygen provides a hydrogen-bond donor/acceptor vector geometry compatible with the hinge region of ATP-binding kinases. The monobasic character (piperidine pKa estimate 8.5–10.2) supports passive membrane permeability while the conformational restriction of the six-membered ring reduces entropic penalties upon target binding [1]. Researchers building type I or type II kinase inhibitor libraries should specify the 3-yloxy regioisomer explicitly, as the 4-yloxy isomer (CAS 1353980-50-3) projects the basic amine along a distinct trajectory that may not engage the hinge hydrogen-bond network .

CNS-Penetrant Lead Optimization Programs

The monobasic piperidine ether scaffold minimizes the number of hydrogen-bond donors (HBD count = 2; piperidine NH⁺ and pyrimidine N) [1] and maintains a topological polar surface area (TPSA) within the range typically associated with blood-brain barrier penetration. In contrast, the piperazine analog (CAS 1353956-01-0) introduces a second basic nitrogen that elevates TPSA by an estimated 10–15 Ų and adds an additional hydrogen-bond acceptor, potentially reducing CNS exposure . The hydrochloride salt ensures consistent solubility in aqueous formulation vehicles for in vivo CNS PK studies .

Selective GPCR Ligand Design

The 3-yloxy piperidine substituent provides a defined conformational envelope (chair conformer) that can differentiate between closely related aminergic GPCR subtypes. The pyrrolidine analog (CAS 1353995-17-1), with its five-membered ring and greater pseudorotational freedom, may exhibit broader receptor subtype promiscuity. For programs targeting a specific serotonin or dopamine receptor subtype, the conformational restriction of the piperidine scaffold offers an advantage in SAR discrimination [1]. Procurement-grade material at NLT 98% purity supports quantitative pharmacology assays without interference from regioisomeric or ring-size contaminants .

Quote Request

Request a Quote for 4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.